molecular formula C11H5F5N2 B15245841 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine

2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B15245841
M. Wt: 260.16 g/mol
InChI Key: AWXLTKIKHPRCQM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a fluorinated pyrimidine derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyrimidine ring and a trifluoromethyl group attached to the phenyl ring at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves multi-step reactionsThis can be achieved through diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another method involves Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Nitrite (NaNO2): Used in diazotization reactions.

    Hydrofluoric Acid (HF): Used as a solvent and fluorinating agent.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl or heteroaryl derivatives .

Scientific Research Applications

2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an antagonist of certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C11H5F5N2

Molecular Weight

260.16 g/mol

IUPAC Name

2,4-difluoro-5-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H5F5N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H

InChI Key

AWXLTKIKHPRCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)C(F)(F)F

Origin of Product

United States

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